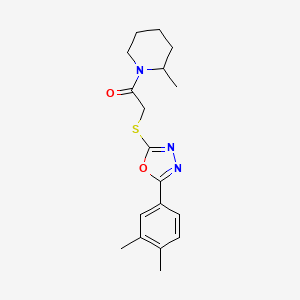

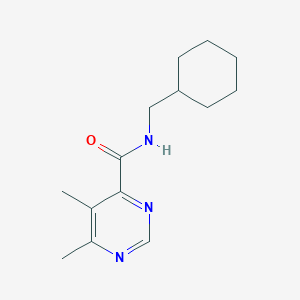

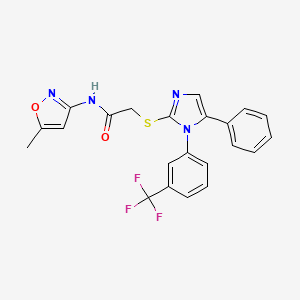

![molecular formula C15H15F3N4O B2492040 N-((4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基)甲基)-6-(三氟甲基)烟酰胺 CAS No. 2034454-27-6](/img/structure/B2492040.png)

N-((4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基)甲基)-6-(三氟甲基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazolyl-nicotinic compounds involves an efficient approach, starting from hydrolysis reactions of alkyl(aryl/heteroaryl)substituted pyrazolyl-pyridines under basic conditions, yielding significant yields. This method further extends to esterification reactions leading to stable hydrochloride salts, which are precursors to various heterocyclic scaffolds, including pyrazolo[1,5-a]pyridine derivatives (Bonacorso et al., 2014).

Molecular Structure Analysis

Detailed studies on compounds structurally related to the target molecule have shown various configurations and bonding arrangements, indicating the complexity and versatility of these molecules in forming stable and functionally diverse structures. For instance, zinc complexes involving nicotinamide ligands exhibit a distorted trigonal-bipyramidal geometry, demonstrating the structural adaptability of nicotinamide derivatives (Hökelek et al., 2010).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, including N-methylation and oxidation processes, which are essential for understanding their biochemical and pharmacological activities. The enzymatic transformation of nicotinamide into N-methyl-nicotinamide chloride highlights the chemical reactivity of such compounds (Holman & Wiegand, 1948).

科学研究应用

Nicotinamide Derivatives in Biochemical Processes

Nicotinamide derivatives, including compounds similar to N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, play crucial roles in the biochemistry of living organisms. These roles include participating in redox reactions, serving as cofactors for enzymes, and involving in the metabolism and biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular energy transfer (Ellinger, Fraenkel, & Abdel Kader, 1947).

Role in Metabolic Pathways

Compounds structurally related to nicotinamide are key in metabolic pathways, influencing the methylation processes essential for the metabolism of vitamins and other small molecules. The enzyme nicotinamide N-methyltransferase (NNMT), for instance, is involved in the N-methylation of nicotinamide and structurally related compounds, highlighting the importance of these molecules in health and disease states, including their potential roles in metabolic regulation and signaling pathways (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Enzyme Inhibition and Activation

Nicotinamide derivatives are studied for their role in inhibiting or activating enzymes involved in metabolic and signaling pathways. This research is pivotal for understanding diseases at the molecular level and developing new therapeutic strategies. The discovery of bisubstrate inhibitors of NNMT, which includes compounds with structures similar to N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, marks significant progress in exploring the therapeutic potential of modulating this enzyme's activity (Babault et al., 2018).

Biological Activity and Chemical Synthesis

The synthesis and biological activity of nicotinamide derivatives are subjects of ongoing research. These compounds have shown a range of biological activities, including the potential to affect cellular processes and pathways crucial for health and disease management. Their chemical synthesis also presents opportunities for developing new molecules with improved efficacy and specificity for various biological targets (Awano, Suzue, & Segawa, 1986).

属性

IUPAC Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O/c16-15(17,18)13-5-4-10(7-19-13)14(23)20-8-11-9-21-22-6-2-1-3-12(11)22/h4-5,7,9H,1-3,6,8H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGLQUZDXGYNMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

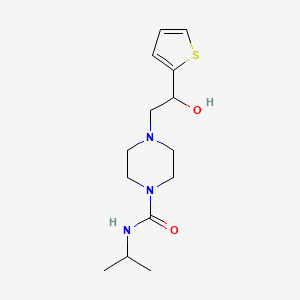

![N-(2,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2491965.png)

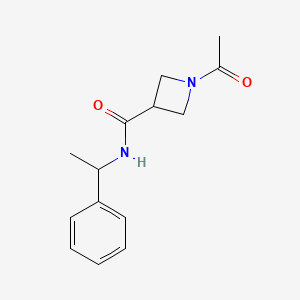

![4-[(Methylsulfanyl)methyl]cyclohexan-1-one](/img/structure/B2491973.png)

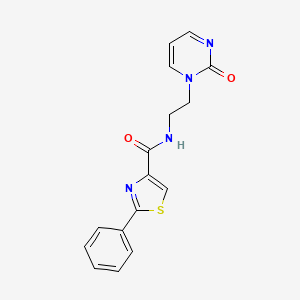

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2491976.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2491978.png)